molecular formula C15H15FN2O B247287 3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide

3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide

Cat. No. B247287
M. Wt: 258.29 g/mol
InChI Key: KZYWIGFCDTYDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide has several scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a diagnostic tool for imaging studies.

Mechanism Of Action

The mechanism of action of 3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide involves its interaction with specific receptors in the body. It has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein synthesis, and cell survival. This binding results in the modulation of various signaling pathways, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells and has been studied for its potential as a chemotherapeutic agent. It has also been shown to have neuroprotective effects and has been studied for its potential as a treatment for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide in lab experiments is its specificity for the sigma-1 receptor. This allows for more targeted studies and reduces the potential for off-target effects. However, one limitation is that the compound may have limited solubility in certain solvents, which can affect its bioavailability and efficacy in experiments.

Future Directions

There are several future directions for research on 3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide. One direction is to further study its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a diagnostic tool for imaging studies. Additionally, further research can be done to optimize the synthesis method and improve the compound's solubility for more effective use in lab experiments.
Conclusion:
In conclusion, 3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is a compound that has significant potential for scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research on this compound can lead to potential therapeutic and diagnostic applications for various diseases.

Synthesis Methods

The synthesis method for 3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide involves several steps. The first step involves the reaction of 3-fluorobenzoyl chloride with N-methyl-2-(pyridin-2-yl)ethylamine in the presence of a base such as triethylamine. This reaction results in the formation of 3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide. The product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.

properties

Product Name

3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide

Molecular Formula

C15H15FN2O

Molecular Weight

258.29 g/mol

IUPAC Name

3-fluoro-N-methyl-N-(2-pyridin-2-ylethyl)benzamide

InChI

InChI=1S/C15H15FN2O/c1-18(10-8-14-7-2-3-9-17-14)15(19)12-5-4-6-13(16)11-12/h2-7,9,11H,8,10H2,1H3

InChI Key

KZYWIGFCDTYDBN-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)C(=O)C2=CC(=CC=C2)F

Canonical SMILES

CN(CCC1=CC=CC=N1)C(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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